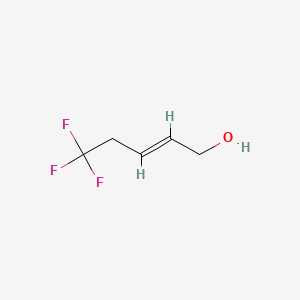

5,5,5-Trifluoropent-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7F3O |

|---|---|

Molecular Weight |

140.10 g/mol |

IUPAC Name |

(E)-5,5,5-trifluoropent-2-en-1-ol |

InChI |

InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h1-2,9H,3-4H2/b2-1+ |

InChI Key |

WNQKJOFRUYHRRB-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/CO)C(F)(F)F |

Canonical SMILES |

C(C=CCO)C(F)(F)F |

Origin of Product |

United States |

Chemical Transformations and Reactivity of 5,5,5 Trifluoropent 2 En 1 Ol

Reactions Involving the Hydroxyl Functionality of 5,5,5-Trifluoropent-2-en-1-ol

The hydroxyl group is a versatile functional group that can undergo a variety of transformations.

Derivatization to Esters, Ethers, and Other Oxygen-Containing Functional Groups

The lone pairs on the oxygen atom of the hydroxyl group make it nucleophilic, allowing it to react with various electrophiles to form a range of derivatives.

Esterification: In the presence of an acid catalyst, this compound is expected to react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form the corresponding esters. The trifluoromethyl group's electron-withdrawing nature might slightly influence the reaction rate compared to its non-fluorinated analog.

Etherification: The formation of ethers can be achieved through reactions like the Williamson ether synthesis. This would involve deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, acid-catalyzed dehydration under controlled conditions could lead to the formation of a diether.

A summary of expected derivatization reactions is presented in Table 1.

| Reaction Type | Reactant | Expected Product |

| Esterification | Carboxylic Acid (R-COOH) | 5,5,5-Trifluoropent-2-en-1-yl ester |

| Etherification | Alkyl Halide (R-X) | 1-Alkoxy-5,5,5-trifluoropent-2-ene |

Table 1: Predicted Derivatization Reactions of the Hydroxyl Group

Oxidation and Reduction Pathways of the Alcohol Functionality

The primary alcohol functionality of this compound can be oxidized to form an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), would be expected to oxidize the primary alcohol to 5,5,5-Trifluoropent-2-enal. Careful control of the reaction is necessary to prevent over-oxidation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (KMnO4) or chromic acid (H2CrO4), would likely oxidize the alcohol all the way to 5,5,5-Trifluoropent-2-enoic acid.

Reduction of the alcohol functionality itself is not a typical transformation, as it is already in a relatively low oxidation state.

Nucleophilic Substitutions at the Allylic Position

The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, which then allows for nucleophilic substitution reactions. Due to the allylic nature of the alcohol, both direct (SN2) and rearranged (SN2') products could potentially be formed, where the nucleophile attacks at the carbon bearing the leaving group or at the gamma-carbon of the double bond, respectively. The presence of the electron-withdrawing trifluoromethyl group could influence the regioselectivity of such reactions.

Reactions of the Carbon-Carbon Double Bond in this compound

The carbon-carbon double bond is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.

Stereoselective Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

A variety of reagents can add across the double bond of this compound, with the potential for stereoselectivity.

Hydrogenation: Catalytic hydrogenation of the double bond, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2), would be expected to yield the saturated alcohol, 5,5,5-Trifluoropentan-1-ol. The stereochemistry of the addition would likely be syn, with both hydrogen atoms adding to the same face of the double bond.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) would result in the formation of a dihaloalkane. The reaction is expected to proceed through a halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydroboration-Oxidation: This two-step reaction sequence would be expected to result in the anti-Markovnikov addition of water across the double bond. Treatment with a borane reagent (like BH3 THF) followed by oxidation with hydrogen peroxide and a base would likely yield 5,5,5-trifluoropentane-1,3-diol. The reaction is stereospecific, with syn-addition of the hydrogen and boron atoms.

Table 2 summarizes these predicted stereoselective addition reactions.

| Reaction | Reagents | Expected Product | Stereochemistry |

| Hydrogenation | H2, Pd/C | 5,5,5-Trifluoropentan-1-ol | Syn-addition |

| Halogenation | X2 (e.g., Br2) | 2,3-Dihalo-5,5,5-trifluoropentan-1-ol | Anti-addition |

| Hydroboration-Oxidation | 1. BH3 THF 2. H2O2, NaOH | 5,5,5-Trifluoropentane-1,3-diol | Syn-addition |

Table 2: Predicted Stereoselective Addition Reactions of the Double Bond

Cycloaddition Reactions and Olefin Metathesis

The double bond in this compound can also participate in pericyclic reactions.

Cycloaddition Reactions: As a dienophile, this compound could potentially undergo Diels-Alder reactions with conjugated dienes to form six-membered rings. The electron-withdrawing trifluoromethyl group might influence the reactivity of the double bond in such [4+2] cycloadditions.

Olefin Metathesis: In the presence of a suitable transition metal catalyst (e.g., a Grubbs' catalyst), the terminal double bond could participate in olefin metathesis reactions. For instance, a ring-closing metathesis (RCM) could be envisioned if the hydroxyl group were tethered to another olefin.

Polymerization and Oligomerization Studies of Fluoroalkene Monomers

The incorporation of trifluoromethyl groups into polymers is a subject of significant interest due to the unique properties these groups impart, such as enhanced chemical and thermal stability, low surface energy, and specific electrical properties. yu.edu.jo Consequently, trifluoromethyl-containing molecules like this compound are considered valuable potential monomers for the synthesis of new materials. yu.edu.jo

While specific polymerization studies on this compound are not extensively detailed in readily available literature, the general behavior of fluoroalkene monomers provides a framework for understanding its potential. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent double bond, making it susceptible to specific types of polymerization reactions, often radical or anionic in nature.

Table 1: Polymerization Methods for Fluoroalkene Monomers

| Polymerization Method | Initiator/Catalyst | Monomer Characteristics & Reactivity | Resulting Polymer Properties |

|---|---|---|---|

| Radical Polymerization | Peroxides, Azo compounds | The electron-deficient nature of the double bond can affect initiation and propagation rates. | High thermal stability, chemical resistance. |

| Anionic Polymerization | Organometallic compounds (e.g., organolithium) | Susceptible to attack by nucleophilic initiators due to the electron-poor alkene. | Can produce polymers with controlled molecular weight and narrow dispersity. |

| Transition Metal-Catalyzed Polymerization | Ziegler-Natta, Metallocene catalysts | Coordination and insertion mechanisms are influenced by the electronic and steric properties of the CF3 group. | Can offer control over polymer tacticity and structure. |

Influence of the Trifluoromethyl Group on the Reactivity Profile of this compound

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence in this compound dramatically alters the molecule's electronic distribution and, consequently, its chemical reactivity compared to its non-fluorinated analog, pent-2-en-1-ol. This influence manifests through a combination of strong inductive effects and stereoelectronic control. nih.govmdpi.comnih.gov

Electronic Effects on Adjacent Functional Groups

The high electronegativity of the three fluorine atoms creates a strong dipole, resulting in a powerful inductive electron-withdrawing effect (-I effect) that propagates through the carbon skeleton. nih.gov This effect has profound implications for the adjacent functional groups: the alkene and the allylic alcohol.

Alkene (C=C bond): The -CF3 group reduces the electron density of the double bond. This deactivation makes the alkene less susceptible to electrophilic attack compared to unactivated alkenes. Conversely, it renders the double bond more susceptible to nucleophilic attack (Michael addition) at the C4 position.

Allylic Alcohol (-CH2OH): The electron-withdrawing effect of the -CF3 group influences the acidity of the hydroxyl proton. By pulling electron density away from the oxygen atom, it stabilizes the corresponding alkoxide, making the alcohol more acidic than its non-fluorinated counterpart. This can affect its reactivity in base-mediated reactions. u-tokyo.ac.jp

Table 2: Comparison of Electronic Properties of Substituents

| Substituent | Hammett Parameter (σp) | Description | Impact on Reactivity |

|---|---|---|---|

| -CF3 | ~0.54 | Strongly electron-withdrawing | Deactivates aromatic rings to electrophilic substitution; increases acidity of nearby protons. |

| -NO2 | ~0.78 | Strongly electron-withdrawing | Similar to -CF3, strongly deactivating. |

| -Cl | ~0.23 | Moderately electron-withdrawing | Deactivates aromatic rings but less so than -CF3. |

| -CH3 | ~-0.17 | Electron-donating | Activates aromatic rings to electrophilic substitution; decreases acidity. |

| -H | 0.00 | Reference | Baseline reactivity. |

Stereoelectronic Control and Mechanistic Implications in Reactions

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction. The trifluoromethyl group can exert significant stereoelectronic control, dictating the regioselectivity and stereoselectivity of reactions.

The strong electron-withdrawing nature of the -CF3 group can stabilize adjacent carbanions but significantly destabilize adjacent carbocations. rsc.org This has major mechanistic implications:

Addition Reactions: In reactions proceeding through charged intermediates, pathways that avoid the formation of a carbocation on the carbon adjacent to the -CF3 group (the C4 position) will be strongly favored. For radical additions, the trifluoromethyl radical adds to the C=C bond, and the resulting radical intermediate's stability and subsequent reactions are influenced by the CF3 group's presence. nih.gov

Selectivity: The steric bulk and electronic properties of the -CF3 group can direct incoming reagents to a specific face or position of the molecule. nih.gov For example, in cycloaddition reactions, the -CF3 group can influence the endo/exo selectivity and regioselectivity of the approach of the reacting partner. researchgate.net Computational studies on related systems have shown that the trifluoromethyl group can increase the reactivity of a nitroethylene derivative in a dipolar cycloaddition without modifying the inherent selectivity of the reaction. researchgate.net This demonstrates the nuanced role of the group in controlling reaction pathways.

Rearrangement Reactions of this compound and its Analogs

Allylic alcohols and their derivatives are well-known to undergo a variety of rearrangement reactions, which involve the migration of a group and a simultaneous shift of the double bond. rit.edu The presence of a trifluoromethyl group in analogs of this compound would be expected to have a significant impact on the feasibility and outcome of these transformations.

Common rearrangements for this class of compounds include:

acs.orgacs.org-Sigmatropic Rearrangements: Reactions like the Overman rearrangement convert allylic alcohols into allylic amines via an intermediate trichloroacetimidate. organic-chemistry.org This concerted pericyclic reaction proceeds through a chair-like transition state. organic-chemistry.org The electronic nature of the -CF3 group could influence the rate of this rearrangement but is less likely to change the fundamental mechanism unless it severely destabilizes the required transition state geometry.

Acid-Catalyzed Rearrangements: These reactions typically proceed through the formation of an allylic carbocation intermediate after protonation of the hydroxyl group and loss of water. rit.edu For a CF3-substituted analog, the formation of a carbocation at the C3 position would be highly disfavored due to the powerful destabilizing effect of the proximate electron-withdrawing group. This could either shut down the reaction or force it to proceed through an alternative mechanism, potentially leading to different products than those observed for non-fluorinated analogs.

Metal-Catalyzed Rearrangements: Various transition metals can catalyze the rearrangement of allylic alcohols. acs.org Selenium-catalyzed trifluoromethylsulfinylation followed by rearrangement of allylic alcohols is one such transformation that yields allylic triflones. acs.org

Table 3: Potential Rearrangement Reactions for CF3-Containing Allylic Alcohols

| Rearrangement Type | General Mechanism | Influence of the Trifluoromethyl Group | Potential Outcome |

|---|---|---|---|

| Overman Rearrangement | acs.orgacs.org-Sigmatropic shift of an imidate | May influence reaction rate due to electronic effects on the oxygen and double bond. | Formation of a trifluoromethylated allylic amine. |

| Acid-Catalyzed Rearrangement | Carbocation formation and 1,2-shift | Strongly disfavors carbocation formation near the CF3 group. | Reaction may be inhibited or proceed via an alternative pathway (e.g., SN2' substitution). |

| Meyer-Schuster Rearrangement | Acid-catalyzed conversion to an α,β-unsaturated carbonyl | Dependent on the formation of a propargyl alcohol precursor. | If applicable, the CF3 group would influence the stability of intermediates. |

Advanced Spectroscopic and Mechanistic Elucidation of 5,5,5 Trifluoropent 2 En 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 5,5,5-Trifluoropent-2-en-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl, vinyl, methylene, and allylic protons. The chemical shifts are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of the double bond and CF₃ group. Spin-spin coupling between neighboring protons would result in characteristic splitting patterns, allowing for the assignment of each signal. For instance, the vinyl protons would appear as multiplets due to coupling with each other and with the adjacent methylene protons.

¹³C NMR: The carbon NMR spectrum would provide information on the five unique carbon environments in the molecule. The carbon atom of the CF₃ group would be significantly influenced by the three fluorine atoms, appearing as a quartet due to ¹J-coupling. The olefinic carbons (C2 and C3) would have characteristic shifts in the 120-140 ppm range, while the methylene carbon bearing the hydroxyl group (C1) would be found further downfield compared to the other sp³ hybridized carbon (C4).

¹⁹F NMR: As a nucleus with 100% natural abundance and a spin of ½, ¹⁹F NMR is highly sensitive. oxinst.combiophysics.orghuji.ac.il The spectrum for this compound is predicted to show a single signal for the three equivalent fluorine atoms of the CF₃ group. This signal would be split into a triplet due to coupling with the two adjacent protons on C4 (³J-coupling). The wide chemical shift range of ¹⁹F NMR makes it particularly useful for detecting subtle changes in the electronic environment of the trifluoromethyl group. thermofisher.com

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | OH | 1.5 - 3.0 | broad singlet | - |

| ¹H | H1 | ~4.1 | doublet | J(H1-H2) ≈ 5-7 |

| ¹H | H2 | ~5.7 | multiplet | J(H2-H3), J(H2-H1) |

| ¹H | H3 | ~5.8 | multiplet | J(H3-H2), J(H3-H4) |

| ¹H | H4 | ~2.5 | multiplet | J(H4-H3), J(H4-F) |

| ¹³C | C1 | ~60 | - | - |

| ¹³C | C2 | ~125 | - | - |

| ¹³C | C3 | ~135 | - | - |

| ¹³C | C4 | ~35 | quartet | ²J(C4-F) ≈ 25-35 |

| ¹³C | C5 | ~127 | quartet | ¹J(C5-F) ≈ 270-280 |

| ¹⁹F | CF₃ | ~ -65 to -75 | triplet | ³J(F-H4) ≈ 8-12 |

Mass Spectrometry Techniques for Fragmentation Pathway Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, elucidating the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass, allowing for the calculation of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to establish its structure. nih.gov

For this compound, the molecular ion (M⁺·) would be observed in the initial mass spectrum. The subsequent fragmentation is dictated by the relative stability of the resulting carbocations and neutral radicals. libretexts.orgchemguide.co.uk Key expected fragmentation pathways include:

Loss of a water molecule ([M-H₂O]⁺·): A common fragmentation for alcohols.

Alpha-cleavage: Cleavage of the C1-C2 bond, leading to the formation of a [CH₂OH]⁺ ion (m/z 31).

Allylic cleavage: Cleavage of the C3-C4 bond is favorable as it produces a resonance-stabilized allylic cation.

Cleavage adjacent to the CF₃ group: The strong electron-withdrawing nature of the trifluoromethyl group influences fragmentation, potentially leading to the loss of a ·CF₃ radical or the formation of CF₃-containing fragments.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [C₅H₇F₃O]⁺· | Molecular Ion | 140.04 | Ionization |

| [C₅H₅F₃]⁺· | [M-H₂O]⁺· | 122.03 | Loss of water |

| [C₄H₆F₃]⁺ | [M-CH₂OH]⁺ | 109.04 | Cleavage of C1-C2 bond |

| [C₂H₅O]⁺ | [M-C₃H₂F₃]⁺ | 45.03 | Cleavage of C2-C3 bond |

| [CH₂OH]⁺ | [M-C₄H₅F₃]⁺ | 31.02 | Cleavage of C1-C2 bond |

| [C₄H₄F₃]⁺ | Allylic cation | 107.03 | Cleavage of C4-C5 and H loss |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic "fingerprint" for a compound by identifying its functional groups. bruker.com

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, a strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkene and alkane portions of the molecule would appear just below and above 3000 cm⁻¹, respectively. A peak around 1670 cm⁻¹ would be characteristic of the C=C double bond stretch. The C-O stretching vibration should be visible in the 1050-1150 cm⁻¹ range. The most intense bands in the spectrum are often the C-F stretching modes, which are expected to appear in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. researchgate.net Therefore, the C=C stretching vibration would likely produce a strong signal in the Raman spectrum. The symmetric C-F stretching modes would also be Raman active. The O-H stretch is typically weak in Raman spectra. This complementarity is crucial for a full vibrational analysis.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| O-H Stretch | Alcohol | 3200 - 3600 | FT-IR (Strong, Broad) |

| C-H Stretch (sp²) | Alkene | 3010 - 3095 | FT-IR (Medium) |

| C-H Stretch (sp³) | Alkane | 2850 - 2960 | FT-IR (Medium) |

| C=C Stretch | Alkene | 1640 - 1680 | Raman (Strong), FT-IR (Medium) |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 | FT-IR (Very Strong) |

| C-O Stretch | Alcohol | 1050 - 1150 | FT-IR (Strong) |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. Since this compound is likely a liquid at room temperature, its direct analysis by single-crystal X-ray diffraction is not feasible. However, crystalline derivatives can be synthesized for this purpose.

Common derivatives suitable for crystallization include esters (e.g., benzoate, p-nitrobenzoate) or urethanes. The analysis of such a derivative would unequivocally confirm the molecular connectivity and provide detailed insight into its solid-state conformation. Key structural features that could be elucidated include:

Conformation of the pentenyl chain: Determining the torsion angles along the carbon backbone.

Intermolecular interactions: Identifying hydrogen bonding patterns involving the hydroxyl group (or its derivatized form) and potential weak interactions involving the fluorine atoms (e.g., C-H···F contacts).

Packing arrangement: Understanding how the molecules arrange themselves in the crystal lattice.

While no crystal structures of derivatives of this compound are currently available in public databases, this technique remains the gold standard for absolute structure determination. researchgate.net

In-Situ Spectroscopic Methods for Reaction Monitoring and Kinetic Studies

In-situ spectroscopic techniques, such as FT-IR and NMR, allow for the real-time monitoring of chemical reactions without the need for sampling and quenching. rsc.orgnih.govnih.gov This provides valuable kinetic and mechanistic data.

The reactions of this compound, such as oxidation, esterification, or fluorination, are well-suited for in-situ monitoring. For example, using an FT-IR probe immersed in the reaction vessel, the progress of an oxidation reaction to the corresponding aldehyde (5,5,5-trifluoropent-2-enal) could be followed. researchgate.net The kinetic profile would be generated by tracking the decrease in the intensity of the O-H stretching band of the starting material and the simultaneous increase in the C=O stretching band of the product. By performing experiments under various conditions (e.g., changing reactant concentrations or temperature), a rate law can be determined, and the reaction mechanism can be inferred. This approach is powerful for optimizing reaction conditions and understanding complex reaction networks. rsc.orgnih.gov

Applications and Derivatization Strategies Utilizing 5,5,5 Trifluoropent 2 En 1 Ol As a Building Block

Utilization in Asymmetric Synthesis and Chiral Pool Applications

Asymmetric synthesis, which focuses on the selective production of a specific stereoisomer, is critical in the development of pharmaceuticals and other bioactive compounds. wikipedia.org Chiral building blocks containing fluorine are highly sought after for their ability to introduce stereogenic centers while imparting the unique properties associated with fluorination. nih.gov

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgscielo.org.mx Once the desired stereochemistry is achieved, the auxiliary is removed and can often be recovered. scielo.org.mxsigmaaldrich.com The structure of 5,5,5-Trifluoropent-2-en-1-ol makes it a suitable candidate for development into a chiral auxiliary. After resolving the racemic alcohol into its individual enantiomers, the hydroxyl group provides a handle for covalent attachment to a prochiral substrate.

The trifluoromethyl group can exert significant steric and electronic influence, directing incoming reagents to a specific face of the molecule and thereby controlling the formation of new stereocenters with high diastereoselectivity. nih.gov Similarly, chiral ligands are essential components of asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that promotes enantioselective transformations. rsc.orggoogle.com Enantiomerically pure this compound can serve as a scaffold for the synthesis of novel fluorinated phosphine or amine-based ligands, where the trifluoromethyl group can fine-tune the electronic properties and stability of the resulting metal complexes.

The multiple functional groups of this compound allow for a variety of stereoselective transformations to build complex molecular architectures. The allylic alcohol moiety is particularly amenable to well-established asymmetric reactions. For instance, stereoselective epoxidation of the alkene can yield chiral epoxy alcohols, which are versatile intermediates. These epoxides can then undergo regioselective ring-opening with various nucleophiles, including fluoride (B91410) ions, to generate highly functionalized fluorinated scaffolds with multiple, well-defined stereocenters. mdpi.com

The hydroxyl group can be used to direct the stereoselectivity of reactions such as hydroboration or cyclopropanation of the adjacent double bond. The resulting products, which include chiral trifluoromethyl-substituted diols and cyclopropanes, are valuable building blocks for further synthetic elaboration. nih.gov This strategic use of the molecule allows chemists to construct complex fluorinated structures, such as indolizidinone derivatives and other chiral amines, which are important motifs in biologically active compounds. nih.govnih.gov

Table 1: Examples of Stereoselective Reactions for Scaffold Synthesis

| Reaction Type | Reagents/Catalyst | Product Type | Potential Application |

| Asymmetric Epoxidation | Sharpless Catalyst (e.g., Ti(OiPr)₄, DET) | Chiral Epoxy Alcohols | Intermediate for β-amino acids, polyols |

| Directed Hydroboration | Borane reagents with chiral directing group | Chiral Diols | Synthesis of natural products, chiral ligands |

| Asymmetric Cyclopropanation | Dirhodium complexes with chiral ligands | Trifluoromethyl-substituted cyclopropanes | Building blocks for medicinal chemistry |

| Intramolecular aza-Michael Reaction | Chiral phosphoric acid catalyst | Fluorinated indolizidinone derivatives | Bioactive alkaloid synthesis |

Role in the Synthesis of Fluorinated Polymers and Advanced Materials

Fluorinated polymers are a class of advanced materials known for their exceptional properties, including high thermal stability, chemical inertness, low friction coefficients, and unique surface characteristics (hydrophobicity and oleophobicity). sigmaaldrich.comnih.gov These properties stem from the strength of the carbon-fluorine bond and the low polarizability of fluorine atoms. nbinno.com

This compound can be readily converted into a variety of monomers suitable for polymerization. The primary alcohol function serves as a convenient point for modification. For instance, esterification with acryloyl chloride or methacryloyl chloride yields the corresponding acrylate (B77674) or methacrylate (B99206) monomers. These fluorinated monomers can then undergo radical polymerization to produce specialty polymers. nih.gov

The resulting polymers feature trifluoromethyl groups on pendant side chains. The presence of these groups is crucial for tailoring the final properties of the material. nbinno.comtechnologypublisher.com By incorporating these fluorinated monomers, material scientists can precisely control properties such as refractive index, dielectric constant, gas permeability, and surface energy. pageplace.deethz.ch

Table 2: Monomer Derivatization and Resulting Polymer Properties

| Monomer Derivative | Polymerization Method | Key Polymer Property Conferred by CF₃ Group | Potential Application Area |

| 5,5,5-Trifluoropent-2-en-1-yl acrylate | Free Radical Polymerization | Increased Hydrophobicity, Low Surface Energy | Water-repellent coatings, foul-release surfaces |

| 5,5,5-Trifluoropent-2-en-1-yl methacrylate | Free Radical Polymerization | Enhanced Thermal and Chemical Stability | High-performance elastomers, sealants |

| Ether-linked vinyl monomer | Various | Low Dielectric Constant | Advanced electronics, micro-lithography |

Polymers derived from this compound are prime candidates for use in high-performance functional coatings. The low surface energy imparted by the trifluoromethyl groups leads to surfaces that are both hydrophobic and oleophobic, making them resistant to wetting by water and oils. sigmaaldrich.comnih.gov This property is highly desirable for applications such as non-stick coatings, anti-graffiti surfaces, and stain-resistant textiles. technologypublisher.com

Furthermore, the distinct nature of fluorinated segments can drive the self-assembly of block copolymers containing these units. In solution or in the solid state, these polymers can spontaneously organize into well-defined nanostructures, such as micelles, cylinders, or lamellae. These self-assembled systems have applications in areas like nanotechnology, drug delivery, and the creation of patterned surfaces for advanced optical or electronic devices.

Strategic Importance in Medicinal Chemistry Lead Optimization and Drug Discovery (excluding clinical human trial data)

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. sigmaaldrich.comresearchgate.net It is estimated that approximately 20-30% of all new approved drugs contain at least one fluorine atom. sigmaaldrich.commdpi.com The trifluoromethyl (CF₃) group, in particular, is one of the most common fluorine-containing substituents used in drug design. nih.gov

This compound serves as a valuable building block for incorporating a trifluoromethylated aliphatic chain into potential drug molecules. This is a key tactic during lead optimization, an iterative process where a lead compound's structure is systematically modified to improve its efficacy, selectivity, and pharmacokinetic profile. danaher.compatsnap.comyoutube.com The CF₃ group can profoundly influence a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is very strong, making the CF₃ group resistant to metabolic breakdown by enzymes like cytochrome P450. Replacing a metabolically vulnerable methyl or ethyl group with a CF₃ group can block this metabolic pathway, increasing the drug's half-life and bioavailability. nbinno.comnih.gov

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system. sigmaaldrich.comnih.gov

Binding Affinity: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can lead to stronger binding interactions (e.g., hydrogen bonds) with the target protein or receptor. mdpi.comnih.gov

Conformation: The steric bulk of the CF₃ group can lock the molecule into a specific conformation that is optimal for binding to its biological target.

By providing a reactive and versatile scaffold, this compound allows medicinal chemists to strategically introduce the beneficial CF₃ group into a wide array of molecular frameworks during the drug discovery process. nih.govmdpi.com

Table 3: Impact of the Trifluoromethyl Group in Lead Optimization

| Property | Influence of CF₃ Group | Rationale |

| Pharmacokinetic | ||

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic degradation. nbinno.comnih.gov |

| Membrane Permeability | Increased | High lipophilicity facilitates passage through lipid bilayers. sigmaaldrich.comnih.gov |

| Bioavailability | Often Increased | Combination of enhanced stability and permeability. mdpi.com |

| Pharmacodynamic | ||

| Binding Affinity | Can be Increased | Alters electronic environment, potentially improving interactions with target. nih.gov |

| Acidity/Basicity (pKa) | Modulated | Strong electron-withdrawing effect influences nearby functional groups. sigmaaldrich.com |

| Target Selectivity | Can be Improved | Steric and electronic effects can favor binding to one target over others. |

Synthesis of Fluorinated Pharmacophores and Bioisosteres

This compound serves as a valuable precursor for the synthesis of complex fluorinated molecules, including pharmacophores and bioisosteres, which are crucial in drug discovery. The trifluoromethyl group is a well-established bioisostere for other chemical groups, such as the methyl or chloro groups. Its incorporation can lead to improved biological activity and pharmacokinetic profiles.

The allylic alcohol functionality in this compound allows for a variety of chemical transformations to build more complex structures. For instance, the hydroxyl group can be activated and displaced in nucleophilic substitution reactions to introduce a range of pharmacophoric elements. Furthermore, the double bond can participate in addition and cycloaddition reactions, providing access to a diverse array of carbocyclic and heterocyclic scaffolds. Sustainable radical approaches, such as photoredox and electrochemical methods, can be employed for the allylation of trifluoromethylated ketones and imines to produce medicinally important tertiary alcohols containing both trifluoromethyl and allyl moieties nih.gov.

The synthesis of trifluoromethylated amino alcohols from natural monoterpenoids has been demonstrated, highlighting the stereoselective addition of reagents to keto-oximes to yield single diastereomers mdpi.com. This suggests that this compound could be a starting point for the stereoselective synthesis of chiral fluorinated amino alcohols, which are important components of many pharmaceuticals. The transformation of the hydroxyl group in allylic alcohols to a trifluoromethyl group can be achieved through the reaction of the corresponding alkyloxydiphenylphosphine with a copper-trifluoromethyl source under mild conditions researchgate.net.

Influence of the Trifluoromethyl Group on Molecular Lipophilicity, Metabolic Stability, and Binding Interactions (Theoretical Aspects)

The trifluoromethyl group exerts a profound influence on the physicochemical properties of a molecule, which in turn affects its biological activity.

Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule. This property is critical for its ability to cross cell membranes and reach its biological target. Enhanced lipophilicity can improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes such as cytochrome P450. Replacing a metabolically labile group, such as a methyl group, with a CF3 group can significantly increase the metabolic stability and half-life of a drug.

Binding Interactions: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, influencing its binding affinity to target proteins. The CF3 group can participate in various non-covalent interactions, including dipole-dipole interactions, hydrogen bonds (acting as a hydrogen bond acceptor), and multipolar interactions with aromatic rings. These interactions can enhance the binding potency and selectivity of a ligand for its receptor.

| Property | Influence of Trifluoromethyl Group |

| Lipophilicity | Increases |

| Metabolic Stability | Increases |

| Binding Affinity | Can enhance through various non-covalent interactions |

| pKa of nearby functional groups | Can be altered due to strong electron-withdrawing nature |

Applications in Agrochemical and Specialty Chemical Synthesis

The unique properties imparted by the trifluoromethyl group are also highly valuable in the agrochemical industry. Trifluoromethylated compounds are widely used as herbicides, insecticides, and fungicides. The enhanced efficacy of these compounds is often attributed to their increased lipophilicity, which facilitates penetration through the waxy cuticles of plants and the exoskeletons of insects, as well as their improved metabolic stability, leading to longer-lasting effects nbinno.com.

This compound can serve as a key intermediate in the synthesis of novel agrochemicals. Its functional handles—the hydroxyl group and the double bond—allow for the introduction of various toxophoric groups and for the construction of diverse molecular frameworks. The synthesis of trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, can be achieved through cyclocondensation reactions using trifluoromethyl-containing building blocks nih.govjst.go.jpresearchoutreach.org. This suggests that derivatives of this compound could potentially be used in the construction of such heterocyclic systems.

In the realm of specialty chemicals, fluorinated compounds find applications as surfactants, lubricants, and in the formulation of advanced materials. The derivatization of this compound can lead to the production of fluorinated polymers and surface-active agents with unique properties.

Catalytic Applications and Rational Ligand Design Based on Fluorinated Scaffolds

Chiral fluorinated molecules are of great interest as ligands in asymmetric catalysis. The electronic and steric properties of the trifluoromethyl group can be exploited to fine-tune the selectivity and activity of metal catalysts. The design of chiral ligands often involves the incorporation of rigid scaffolds and stereodirecting groups.

While direct applications of this compound in ligand synthesis are not extensively documented, its structure offers potential for the development of novel chiral ligands. The allylic alcohol moiety can be a starting point for the synthesis of chiral epoxides, diols, and amino alcohols, which are common structural motifs in chiral ligands. The trifluoromethyl group can serve as a sterically demanding and electronically distinct substituent to influence the coordination environment around a metal center, thereby controlling the stereochemical outcome of a catalytic reaction. For example, palladium-catalyzed allylic C-H fluorination has been reported, demonstrating the utility of transition metal catalysis in the synthesis of allylic fluorides nih.gov. The development of ligands that can effectively control such transformations is an active area of research.

The rational design of ligands often relies on understanding the non-covalent interactions between the ligand, the metal, and the substrate. The trifluoromethyl group's ability to engage in specific interactions can be a valuable design element in creating highly selective catalysts.

Computational and Theoretical Studies of 5,5,5 Trifluoropent 2 En 1 Ol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

There are currently no published studies that have employed quantum chemical methods, such as Density Functional Theory (DFT) or ab initio calculations, to determine the optimized molecular geometry and electronic structure of 5,5,5-Trifluoropent-2-en-1-ol. Such calculations would provide fundamental data, including bond lengths, bond angles, dihedral angles, and the distribution of electron density within the molecule. This information is crucial for understanding its reactivity and physical properties.

Reaction Mechanism Predictions and Transition State Analysis

Detailed computational investigations into the reaction mechanisms involving this compound have not been reported. The prediction of reaction pathways and the analysis of transition states are essential for understanding how this molecule participates in chemical transformations. Theoretical studies could elucidate the energetics of potential reactions, identify key intermediates, and provide a deeper understanding of its chemical behavior, but this area remains unexplored for this compound.

Spectroscopic Property Simulations and Validation with Experimental Data

While experimental spectroscopic data for this compound may exist, there are no available computational studies simulating its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectra. The simulation of these spectra is a standard practice to aid in the interpretation of experimental data and to confirm molecular structures. The lack of such simulations for this compound means that a valuable tool for its characterization has not yet been utilized.

Conformation Analysis and Intermolecular Interaction Studies

The conformational landscape of this compound, which describes the different spatial arrangements of its atoms, has not been computationally investigated. Furthermore, studies on its intermolecular interactions, which govern its properties in the solid and liquid states, are also absent from the scientific literature. Understanding these aspects is key to predicting its macroscopic behavior and its potential applications in materials science and medicinal chemistry.

Future Directions and Emerging Research Avenues for 5,5,5 Trifluoropent 2 En 1 Ol

Development of Novel and More Efficient Synthetic Methodologies

While established methods for the synthesis of fluorinated compounds exist, the development of more efficient and sustainable methodologies for accessing 5,5,5-Trifluoropent-2-en-1-ol and its derivatives is a key area of future research. Modern synthetic techniques such as C-H activation and photoredox catalysis offer promising avenues.

C-H Activation: Direct C-H functionalization represents a paradigm shift in organic synthesis, offering a more atom- and step-economical approach to molecule construction. researchgate.net Future research could focus on the development of transition-metal catalyzed C-H activation strategies for the synthesis of this compound. For instance, the allylic C-H bonds in simpler hydrocarbon precursors could be directly functionalized with trifluoromethyl groups using appropriate catalysts and trifluoromethylating agents. rsc.org The use of fluorinated alcohols as solvents or additives has been shown to have a beneficial effect on the reactivity and selectivity of various C-H activation reactions, a phenomenon that could be exploited in the synthesis of the target compound. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-heteroatom bonds under mild conditions. mdpi.comdntb.gov.ua This methodology could be applied to the synthesis of this compound through the radical trifluoromethylation of appropriate precursors. princeton.edunih.gov For example, a photoredox-catalyzed reaction between a suitable pentenolide derivative and a trifluoromethyl radical source could provide a direct route to the desired product. The development of enantioselective photoredox-catalyzed methods would be particularly valuable for accessing chiral derivatives of this compound. researchgate.net

A hypothetical comparison of these emerging synthetic methodologies is presented in Table 1.

| Methodology | Potential Advantages | Potential Challenges |

| C-H Activation | High atom economy, reduced pre-functionalization, access to novel disconnections. | Catalyst development, control of regioselectivity, functional group tolerance. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, generation of reactive radical intermediates. | Scalability, quantum yield optimization, catalyst cost and stability. |

Table 1: Comparison of Potential Synthetic Methodologies for this compound.

Exploration of New Chemical Transformations and Cascade Reactions

The rich functionality of this compound, including the double bond, the hydroxyl group, and the trifluoromethyl group, makes it a versatile substrate for a wide range of chemical transformations. Future research will undoubtedly focus on exploring new reactions and developing novel cascade sequences involving this building block.

The allylic alcohol moiety can be a starting point for various transformations, including epoxidation, dihydroxylation, and substitution reactions. The trifluoromethyl group can influence the regioselectivity and stereoselectivity of these reactions, leading to the formation of unique and potentially valuable products.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single operation, offer a powerful strategy for the rapid construction of molecular complexity. nih.gov this compound is an ideal candidate for the design of novel cascade sequences. For instance, a cascade reaction could be initiated by the activation of the alcohol, followed by an intramolecular cyclization onto the double bond, with the trifluoromethyl group directing the stereochemical outcome. Visible-light-promoted cascade trifluoromethylation/cyclization of inactivated alkenes has been shown to be an effective strategy for the synthesis of complex trifluoromethylated heterocycles. nih.gov

A potential cascade reaction involving a derivative of this compound is illustrated below:

| Reactant | Reaction Type | Potential Product |

| 5,5,5-Trifluoropent-2-en-1-oate | Intramolecular Michael Addition | Trifluoromethylated lactone |

| N-Allyl-5,5,5-trifluoropent-2-enamide | Radical Cyclization | Trifluoromethylated pyrrolidine |

| 5,5,5-Trifluoropent-2-enyl ether | Claisen Rearrangement | Trifluoromethylated aldehyde |

Table 2: Hypothetical Cascade Reactions of this compound Derivatives.

Advanced Applications in Bioorganic and Materials Science Research

The incorporation of trifluoromethyl groups into organic molecules is a well-established strategy for modulating their biological and material properties. researchgate.net this compound, as a readily accessible source of this important functional group, is poised to find numerous applications in these fields.

Bioorganic Chemistry: In medicinal chemistry, the trifluoromethyl group is often used to enhance the metabolic stability and bioavailability of drug candidates. nih.gov this compound could be used as a building block for the synthesis of novel bioactive compounds, such as enzyme inhibitors or receptor ligands. The allylic alcohol functionality provides a handle for further elaboration and incorporation into larger molecular scaffolds. The unique stereoelectronic properties of the trifluoromethyl group can also lead to enhanced binding interactions with biological targets.

Materials Science: In materials science, fluorinated compounds are known for their unique properties, including hydrophobicity, thermal stability, and low surface energy. This compound could be used as a monomer for the synthesis of novel fluorinated polymers with tailored properties. For example, polymerization of acrylate (B77674) or methacrylate (B99206) derivatives of this alcohol could lead to the formation of materials with applications in coatings, membranes, or optical devices. The trifluoromethyl group can significantly influence the physical properties of the resulting polymers.

| Research Area | Potential Application | Key Property Conferred by CF3 Group |

| Bioorganic Chemistry | Enzyme inhibitors, receptor ligands, metabolic probes. | Increased metabolic stability, enhanced binding affinity, altered pKa. |

| Materials Science | Fluorinated polymers, hydrophobic coatings, advanced optical materials. | Increased thermal stability, low surface energy, unique refractive index. |

Table 3: Potential Applications of this compound in Bioorganic and Materials Science.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methodologies from traditional batch processes to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. durham.ac.uk The integration of the synthesis and derivatization of this compound into flow chemistry platforms represents a significant future direction.

Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions under high pressure and temperature. vapourtec.com The synthesis of this compound, which may involve the use of gaseous or highly reactive fluorinating agents, could be made safer and more efficient in a continuous flow setup. Furthermore, multi-step sequences involving the derivatization of this building block could be telescoped into a single continuous process, eliminating the need for intermediate purification steps. researchgate.net

Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly synthesize and screen libraries of compounds. researchgate.net The incorporation of this compound into such platforms would enable the high-throughput synthesis of novel fluorinated molecules for drug discovery and materials science research.

Design and Synthesis of Complex Architectures Incorporating the this compound Motif

The ultimate goal of developing new synthetic building blocks is to enable the construction of complex and functionally rich molecular architectures. This compound provides a versatile platform for the synthesis of a wide range of complex molecules, including natural product analogues, pharmaceuticals, and advanced materials.

Future research in this area will focus on the development of synthetic strategies that leverage the unique reactivity of this building block to construct intricate molecular frameworks. This could involve the use of multicomponent reactions, tandem catalysis, or biomimetic approaches. The trifluoromethyl group can serve as a stereochemical control element, guiding the formation of specific diastereomers or enantiomers. The synthesis of trifluoromethyl-containing heterocycles, such as pyrrolidines, piperidines, and azepanes, from related trifluoromethylated building blocks has been demonstrated, highlighting the potential for this compound in this area. lookchem.com

The development of novel trifluoromethylated building blocks is crucial for advancing various fields of chemical science. nih.govnih.govnih.govenamine.netresearchgate.net this compound is a prime example of such a synthon, and the exploration of its full synthetic potential will undoubtedly lead to the discovery of new and valuable molecules with a wide range of applications.

Q & A

Q. What are the common synthetic routes for 5,5,5-Trifluoropent-2-en-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : A prevalent approach involves fluorination of pentenol precursors using trifluoroacetic anhydride or fluorinating agents like SF₄ under controlled conditions. For example, reductive amination of allylic alcohols with ammonia and hydrogen, catalyzed by palladium or nickel, can introduce amino groups while preserving the fluorinated backbone . Reaction temperature (typically 40–60°C) and solvent polarity (e.g., THF or DMF) critically affect yield. Lower temperatures favor selectivity, while polar solvents enhance fluorination efficiency.

- Data Table :

| Method | Catalyst | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| Reductive Amination | Pd/C | THF | 50 | 65–70 |

| Fluorination with SF₄ | None | DMF | 60 | 55–60 |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) to confirm fluorinated positions and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) at 70 eV can detect impurities (<1%). High-resolution mass spectrometry (HRMS) validates molecular weight (expected m/z: ~156.1 for [M+H]⁺). For quantitative purity, use HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed, particularly in preserving the double bond geometry (E/Z isomerism)?

- Methodological Answer : The trifluoromethyl group’s steric bulk favors the trans (E) configuration. To control isomerism, employ low-temperature reactions (–20°C) and stereoselective catalysts like chiral oxazaborolidines. Monitoring via ¹H NMR coupling constants (J = 12–16 Hz for trans) ensures configuration retention. Computational modeling (DFT at B3LYP/6-31G*) predicts thermodynamic stability of isomers .

Q. What causes unexpected reactivity of this compound under acidic or oxidative conditions?

- Methodological Answer : Fluorine’s electronegativity increases alcohol acidity (pKa ~10–12 vs. ~15 for non-fluorinated analogs), making it prone to dehydration. Under oxidative conditions (e.g., KMnO₄), the allylic alcohol forms a ketone via radical intermediates. To mitigate, use inert atmospheres (N₂/Ar) and buffered solutions (pH 7–8). Stability studies via TGA/DSC show decomposition onset at 120°C .

Q. How can conflicting reports on reaction yields or regioselectivity be resolved?

- Methodological Answer : Systematic variation of parameters (e.g., solvent, catalyst loading) with Design of Experiments (DoE) identifies critical factors. For example, conflicting fluorination yields may arise from trace moisture; anhydrous conditions (molecular sieves) improve reproducibility. Cross-validate results using multiple analytical techniques (e.g., IR for functional groups, X-ray crystallography for crystal structure) .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

- Methodological Answer : Conduct photodegradation studies under simulated sunlight (λ = 290–400 nm) to identify byproducts (e.g., trifluoroacetic acid) via LC-QTOF-MS. Aerobic biodegradation assays (OECD 301F) measure CO₂ evolution. For indoor surface interactions, use microspectroscopic imaging (AFM-IR) to track adsorption on silica or cellulose surfaces, simulating indoor dust .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.